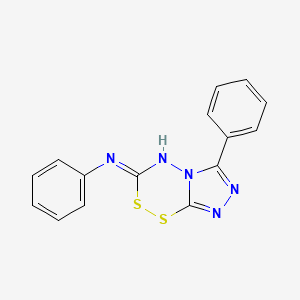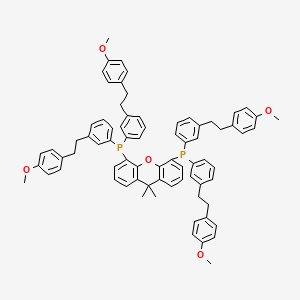
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is a complex organic compound that features a xanthene core substituted with dimethyl groups and phosphine ligands. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized by condensing appropriate aromatic aldehydes with phenols under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Phosphine Ligands: The phosphine ligands are attached through a series of substitution reactions, often involving the use of phosphine chlorides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Base catalysts like sodium hydride or potassium tert-butoxide are frequently employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential in drug development, especially in the design of metal-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, facilitating various catalytic cycles. The electronic properties of the xanthene core and the steric hindrance provided by the dimethyl groups and phosphine ligands enhance the compound’s effectiveness in catalysis.
類似化合物との比較
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine):
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane): Another variant with similar properties and applications.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is unique due to the presence of methoxyphenethyl groups, which can influence its electronic properties and steric effects, potentially offering advantages in specific catalytic reactions.
特性
分子式 |
C75H72O5P2 |
|---|---|
分子量 |
1115.3 g/mol |
IUPAC名 |
[5-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphane |
InChI |
InChI=1S/C75H72O5P2/c1-75(2)69-21-11-23-71(81(65-17-7-13-57(49-65)29-25-53-33-41-61(76-3)42-34-53)66-18-8-14-58(50-66)30-26-54-35-43-62(77-4)44-36-54)73(69)80-74-70(75)22-12-24-72(74)82(67-19-9-15-59(51-67)31-27-55-37-45-63(78-5)46-38-55)68-20-10-16-60(52-68)32-28-56-39-47-64(79-6)48-40-56/h7-24,33-52H,25-32H2,1-6H3 |
InChIキー |
MRUMMGIKFQKKHC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC(=C3)CCC4=CC=C(C=C4)OC)C5=CC=CC(=C5)CCC6=CC=C(C=C6)OC)OC7=C1C=CC=C7P(C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C1=CC=CC(=C1)CCC1=CC=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


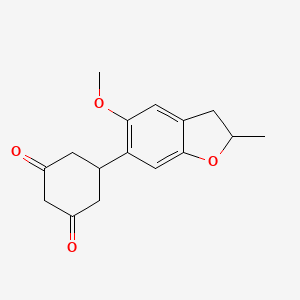
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
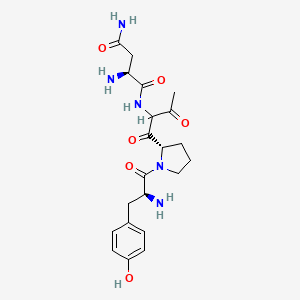

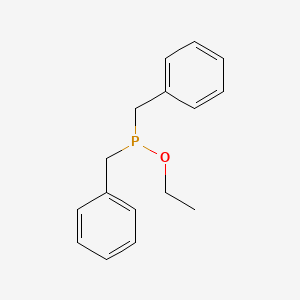
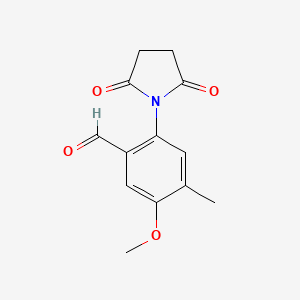

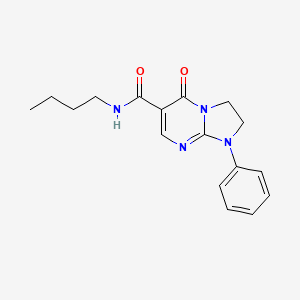

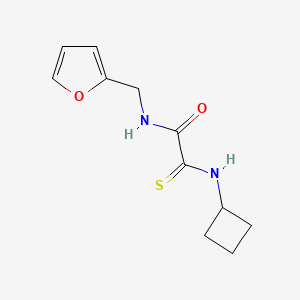
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
